molecular formula C12H12N4O B12114015 Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 924859-50-7

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12114015
CAS No.: 924859-50-7
M. Wt: 228.25 g/mol
InChI Key: PATCITZAGOYVFB-UHFFFAOYSA-N
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Description

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanamide group attached to a pyrazole ring, which is further substituted with phenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. This reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide
  • 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide

Uniqueness: Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is unique due to the presence of the cyanamide group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the cyanamide functionality or have different substituents on the pyrazole ring .

Properties

CAS No.

924859-50-7

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyanamide

InChI

InChI=1S/C12H12N4O/c1-9-11(14-8-13)12(17)16(15(9)2)10-6-4-3-5-7-10/h3-7,14H,1-2H3

InChI Key

PATCITZAGOYVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC#N

Origin of Product

United States

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